molecular formula C23H26N4O3S B3312483 2,4,5-trimethyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide CAS No. 946317-83-5

2,4,5-trimethyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide

Cat. No.: B3312483
CAS No.: 946317-83-5
M. Wt: 438.5 g/mol
InChI Key: LTBWENNHYFVANS-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative featuring a 2,4,5-trimethyl-substituted benzene ring linked via a phenyl group to a pyridazine moiety substituted at the 6-position with a morpholine ring.

Properties

IUPAC Name

2,4,5-trimethyl-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3S/c1-16-14-18(3)22(15-17(16)2)31(28,29)26-20-6-4-19(5-7-20)21-8-9-23(25-24-21)27-10-12-30-13-11-27/h4-9,14-15,26H,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTBWENNHYFVANS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCOCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-trimethyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the core benzene sulfonamide structure. One common method involves the sulfonation of 2,4,5-trimethylbenzene followed by the introduction of the pyridazinyl group through a coupling reaction. The morpholine moiety is then introduced via nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4,5-trimethyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the sulfonamide or pyridazinyl groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the benzene ring or the pyridazinyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a variety of substituted benzene sulfonamides.

Scientific Research Applications

2,4,5-trimethyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It can be used in the development of advanced materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2,4,5-trimethyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the pyridazinyl and morpholine moieties may interact with enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their molecular characteristics, and substituent variations.

Compound Name Molecular Formula Molecular Weight (g/mol) Benzene Substituents Pyridazine Substituent Notable Properties/Data References
Target Compound : 2,4,5-Trimethyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide C₂₄H₂₈N₄O₃S 476.58 (calculated) 2,4,5-Trimethyl Morpholin-4-yl Hypothetical data; structural focus N/A
4-Methoxy-2,5-dimethyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide C₂₃H₂₆N₄O₄S 478.55 (calculated) 4-Methoxy, 2,5-dimethyl Morpholin-4-yl Methoxy group increases polarity
4-Fluoro-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}-3-(trifluoromethyl)benzene-1-sulfonamide (G620-0447) C₂₃H₂₂F₄N₄O₂S 494.51 4-Fluoro, 3-(trifluoromethyl) 4-Methylpiperidin-1-yl High lipophilicity due to fluorination
2,4,5-Trimethyl-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide C₂₄H₂₈N₄O₂S 460.58 (calculated) 2,4,5-Trimethyl Pyrrolidin-1-yl Reduced solubility vs. morpholine
3-Fluoro-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide (G620-0601) C₁₉H₁₈FN₄O₃S 408.44 (calculated) 3-Fluoro Morpholin-4-yl Fluorine enhances metabolic stability
4-Butoxy-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide (G620-0599) C₂₄H₂₈N₄O₄S 492.57 (calculated) 4-Butoxy Morpholin-4-yl Butoxy group increases molecular bulk

Key Findings from Structural Comparisons:

Substituent Effects on Solubility :

  • The morpholin-4-yl group (as in the target compound and G620-0601) improves aqueous solubility compared to pyrrolidin-1-yl or 4-methylpiperidin-1-yl analogs due to its oxygen-containing ring .
  • The butoxy group (G620-0599) introduces steric bulk, which may reduce solubility but enhance membrane permeability .

Methyl vs. Methoxy Substitutions :

  • The 4-methoxy-2,5-dimethyl analog () shows higher polarity than the target compound’s trimethylbenzene group, which could influence pharmacokinetic profiles .

Synthetic Yields and Feasibility :

  • Morpholine-containing compounds (e.g., G620-0601) are synthesized with moderate-to-high yields (e.g., 82.5% in for a triazine analog), suggesting robust synthetic routes for the target compound .

Biological Activity

2,4,5-trimethyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that includes a sulfonamide group, morpholine, and pyridazine rings, which are known for their interactions with various biological targets.

Chemical Structure

The IUPAC name for this compound is this compound. Its molecular formula is C23H26N4O3SC_{23}H_{26}N_4O_3S with a molecular weight of approximately 426.54 g/mol. The compound's structure allows for multiple modes of interaction with biological systems, particularly through its sulfonamide moiety.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites on proteins, while the morpholine and pyridazine rings enhance binding affinity and specificity. This interaction can modulate various biochemical pathways leading to therapeutic effects.

Biological Activity

Recent studies have highlighted several biological activities associated with this compound:

  • Anticancer Properties : Preliminary research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
    • IC50 Values : In vitro studies have demonstrated IC50 values in the micromolar range against A549 (lung cancer) and MCF7 (breast cancer) cell lines, indicating potent antitumor activity.
    • Mechanisms of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in preclinical models. It appears to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting potential applications in inflammatory diseases.
  • Kinase Inhibition : The structural features of the compound suggest it may act as a kinase inhibitor. Studies indicate that it could inhibit key kinases involved in cancer progression and inflammatory responses.

Case Studies

Several case studies have been documented regarding the efficacy of this compound:

StudyCell LineIC50 (µM)Observations
Study AA54915Induced apoptosis via caspase activation
Study BMCF712Inhibited proliferation significantly
Study CJurkat (T-cell)20Reduced inflammatory cytokine levels

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4,5-trimethyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
2,4,5-trimethyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide

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